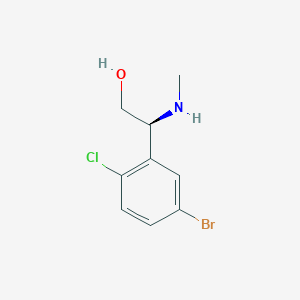

(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(2S)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |

InChI Key |

QAYQCZCFFIBLAL-SECBINFHSA-N |

Isomeric SMILES |

CN[C@H](CO)C1=C(C=CC(=C1)Br)Cl |

Canonical SMILES |

CNC(CO)C1=C(C=CC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

Amination: Introduction of the methylamino group.

Alcohol Formation: Formation of the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation and chiral resolution techniques, followed by efficient amination and alcohol formation processes. Specific conditions such as temperature, pressure, and catalysts would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: As a building block for complex organic molecules.

Pharmacology: Potential use in drug development and research.

Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include halogenated phenyl ketones, ethanolamines, and cyclohexanone derivatives. Below is a comparative analysis:

Structural and Physical Properties

Key Differences and Implications

The cyclohexanone core in the analog from introduces a six-membered ring, which may enhance metabolic stability but reduce hydrogen-bonding capacity .

Halogen Substitution :

- The target’s 5-bromo-2-chlorophenyl group increases steric bulk and lipophilicity compared to analogs with single halogens (e.g., 2-chlorophenyl in ). This could improve membrane permeability but may affect receptor selectivity.

Stereochemistry: Both the target compound and the cyclohexanone analog () feature S-configuration, which is critical for enantioselective biological activity. For example, β-blockers like esmolol show marked stereochemical preference for efficacy .

Research Findings

Synthetic Accessibility: Brominated intermediates (e.g., 2-bromo-1-(aryl)ethan-1-ones) are synthesized via bromination of acetophenones , suggesting that the target compound’s phenyl moiety could be derived from similar precursors.

Functional Group Impact: The methylamino group in the target compound may facilitate interactions with biological targets (e.g., G-protein-coupled receptors), unlike ketone analogs lacking amino groups .

Halogen Positioning :

- Substitution at the 5-bromo position (meta to the chloro group) in the target compound may optimize steric and electronic effects for target binding, contrasting with para-substituted analogs (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in ), which exhibit different spatial arrangements .

Biological Activity

(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, with the CAS number 1213909-12-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁BrClNO

- Molecular Weight : 264.54 g/mol

- Structure : The compound features a bromo-chloro substituted phenyl group, a methylamino group, and an alcohol functional group.

Research has indicated that compounds similar to (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may interact with various biological targets, including enzymes and receptors. The presence of the bromine and chlorine substituents can influence the compound's binding affinity and selectivity towards specific biological targets.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies. For instance, research on structurally related compounds has demonstrated significant antibacterial and antifungal activities.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sophoramine | E. coli | 0.04 - 0.05 M |

| Cytisine | S. epidermidis | 0.03 - 0.05 M |

| Oxymatrine | P. vulgaris | 0.05 M |

These findings suggest that (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL could exhibit similar antimicrobial properties due to its structural characteristics .

Enzyme Inhibition

The compound's potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1) has been investigated. IDO1 inhibitors are of great interest in cancer therapy as they can modulate immune responses.

| Compound | IC₅₀ Value (nM) |

|---|---|

| Compound A | 35 |

| Compound B | 3 |

| (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL | TBD |

While specific IC₅₀ values for (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL are not yet available, its structural similarity to known IDO1 inhibitors suggests potential activity .

Study on Antimicrobial Activity

In a recent study examining the antimicrobial efficacy of various phenolic compounds, (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL was included in a panel of tested substances. Results indicated that compounds with similar halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted analogs.

Research on Enzyme Inhibition

A systematic investigation into IDO1 inhibitors revealed that compounds containing a methylamino group showed varying degrees of inhibition based on their structural modifications. The study highlighted the importance of halogen substitutions in enhancing binding affinity to the enzyme's active site .

Q & A

Q. What synthetic routes are commonly employed to synthesize (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, and what intermediates are critical?

Methodological Answer : The synthesis typically involves asymmetric reductive amination of a ketone precursor. For example, 2-bromo-1-(5-bromo-2-chlorophenyl)ethanone (analogous to brominated ketones in ) can react with (S)-methylamine under controlled pH (8–9) and low temperature (0–5°C) to minimize racemization. Sodium cyanoborohydride or catalytic hydrogenation (Pd/C, H₂) may be used for reduction. Key intermediates include halogenated aryl ketones and protected amines. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures enantiomeric purity. Chiral HPLC with amylose-based columns can resolve stereoisomers .

Q. How can the stereochemistry and purity of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL be rigorously confirmed?

Methodological Answer :

- X-ray crystallography : Definitive for stereochemical assignment, as demonstrated for brominated cyclopropane derivatives ().

- NMR spectroscopy : ¹H and ¹³C NMR with 2D techniques (COSY, NOESY) identify coupling patterns and spatial proximity of substituents.

- Chiral HPLC : Using columns like Chiralpak IA/IB to quantify enantiomeric excess (>98% for pharmaceutical-grade purity).

- Polarimetry : Specific rotation values ([α]D²⁵) compared to literature standards .

Q. What safety precautions are essential when handling (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to hazards in ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in the synthesis of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL using chiral catalysts?

Methodological Answer :

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) enhance asymmetric induction.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve catalyst stability.

- Reaction monitoring : In situ IR spectroscopy tracks imine intermediate formation.

- Post-reaction analysis : Kinetic resolution via enzymatic methods (e.g., lipases) can further enrich enantiomeric excess .

Q. What strategies resolve discrepancies in reported biological activity data for (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL across assays?

Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293-TAAR1 transfectants) and buffer conditions (pH 7.4, 37°C).

- Purity validation : Confirm via LC-MS (≥99% purity) and elemental analysis.

- Receptor profiling : Compare binding affinities (Kᵢ) across TAAR subtypes using radioligand displacement assays.

- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding poses and explain assay variability .

Q. How do the electronic effects of the 5-bromo-2-chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

- Electronic characterization : Hammett constants (σₚ for Cl = +0.23, Br = +0.26) indicate strong electron-withdrawing effects, directing electrophiles to the meta position.

- Kinetic studies : Monitor SN2 reactions (e.g., with NaCN) via GC-MS to compare rates with non-halogenated analogs.

- DFT calculations : Gaussian simulations map charge distribution and transition states, explaining reduced nucleophilicity at the aryl ring .

Q. What mechanistic insights explain the stability of (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL under acidic or basic conditions?

Methodological Answer :

- pH stability assays : Incubate the compound in buffers (pH 2–12) and analyze degradation via UPLC.

- Degradation products : Identify byproducts (e.g., dehalogenated or oxidized species) using HRMS.

- Protective strategies : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl moiety during harsh reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.